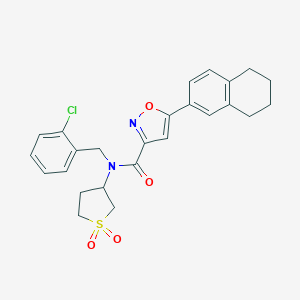![molecular formula C19H16ClN5O B264326 2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264326.png)
2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as CPT-11 or irinotecan and is used as an anticancer drug. However,
作用机制
CPT-11 exerts its anticancer effects through multiple mechanisms of action. In addition to inhibiting topoisomerase I, CPT-11 also induces apoptosis, inhibits angiogenesis, and modulates the immune system (Chen et al., 2018). These mechanisms contribute to the overall effectiveness of CPT-11 in cancer treatment.
Biochemical and Physiological Effects
CPT-11 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer effects, CPT-11 has been reported to modulate the expression of various genes involved in drug metabolism, inflammation, and oxidative stress (Wang et al., 2019). CPT-11 has also been shown to affect the gut microbiome, which may have implications for its efficacy and toxicity (Zhang et al., 2020).
实验室实验的优点和局限性
CPT-11 has several advantages for lab experiments. It is a well-studied compound with established protocols for its synthesis and characterization. CPT-11 is also commercially available, making it easily accessible for researchers. However, CPT-11 has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. CPT-11 is also relatively expensive, which may limit its use in large-scale experiments.
未来方向
For research on CPT-11 include the development of new formulations and delivery methods, identification of biomarkers, and combination with other anticancer agents.
合成方法
The synthesis method for CPT-11 involves several steps, including the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with chloroacetyl chloride to form the intermediate 7-ethyl-10-(2-chloroacetyl)camptothecin. This intermediate is then reacted with 2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one to form CPT-11 (Zhang et al., 2013).
科学研究应用
CPT-11 has been extensively studied for its potential applications in cancer treatment. It is a prodrug that is converted into its active form, SN-38, by the enzyme carboxylesterase. SN-38 inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death (Takimoto & Allegra, 2006).
属性
产品名称 |
2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
|---|---|
分子式 |
C19H16ClN5O |
分子量 |
365.8 g/mol |
IUPAC 名称 |
2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16ClN5O/c1-12-11-16(26)25-17(13-7-3-2-4-8-13)23-18(24-19(25)21-12)22-15-10-6-5-9-14(15)20/h2-11,17H,1H3,(H2,21,22,23,24) |
InChI 键 |
URLAILNCOCJRPM-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
SMILES |
CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-[11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264244.png)

![2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B264252.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264260.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264272.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B264279.png)
![3-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B264284.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)
![N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)
![N-ethyl-2-methyl-5-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-a]phthalazin-6-yl}benzenesulfonamide](/img/structure/B264293.png)
![ethyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264312.png)

